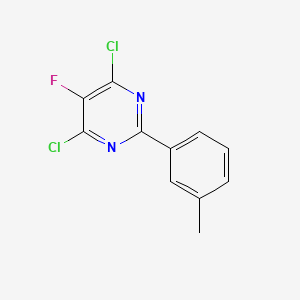

4,6-Dichloro-5-fluoro-2-(m-tolyl)pyrimidine

Beschreibung

Eigenschaften

Molekularformel |

C11H7Cl2FN2 |

|---|---|

Molekulargewicht |

257.09 g/mol |

IUPAC-Name |

4,6-dichloro-5-fluoro-2-(3-methylphenyl)pyrimidine |

InChI |

InChI=1S/C11H7Cl2FN2/c1-6-3-2-4-7(5-6)11-15-9(12)8(14)10(13)16-11/h2-5H,1H3 |

InChI-Schlüssel |

RXKBBLWBTALVNC-UHFFFAOYSA-N |

Kanonische SMILES |

CC1=CC(=CC=C1)C2=NC(=C(C(=N2)Cl)F)Cl |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von 4,6-Dichlor-5-fluor-2-(m-tolyl)pyrimidin umfasst typischerweise die folgenden Schritte:

Ausgangsmaterialien: Die Synthese beginnt mit kommerziell erhältlichen Pyrimidinderivaten.

Halogenierung: Die Einführung von Chlor- und Fluoratomen erfolgt durch Halogenierungsreaktionen. Beispielsweise kann 4,6-Dichlorpyrimidin durch Behandeln von Pyrimidin mit Chlorgas in Gegenwart eines Katalysators synthetisiert werden.

Substitution: Die m-Tolylgruppe wird über eine nukleophile aromatische Substitutionsreaktion eingeführt. Dies beinhaltet die Reaktion des halogenierten Pyrimidins mit einem Tolyl-Derivat unter basischen Bedingungen.

Industrielle Produktionsverfahren

Industrielle Produktionsverfahren für diese Verbindung beinhalten häufig die Optimierung der Reaktionsbedingungen, um die Ausbeute und Reinheit zu maximieren. Dazu gehört die Kontrolle von Temperatur, Druck und der Konzentration der Reaktanten. Katalysatoren und Lösungsmittel werden ausgewählt, um die Reaktionen zu erleichtern und die Effizienz zu verbessern.

Analyse Chemischer Reaktionen

Reaktionstypen

4,6-Dichlor-5-fluor-2-(m-tolyl)pyrimidin kann verschiedene chemische Reaktionen eingehen, darunter:

Substitutionsreaktionen: Die Chlor- und Fluoratome können durch andere Nukleophile, wie Amine oder Thiole, substituiert werden.

Oxidation und Reduktion: Die Verbindung kann unter bestimmten Bedingungen oxidiert oder reduziert werden, um verschiedene Derivate zu bilden.

Kupplungsreaktionen: Sie kann an Kupplungsreaktionen, wie Suzuki- oder Heck-Reaktionen, teilnehmen, um komplexere Moleküle zu bilden.

Häufige Reagenzien und Bedingungen

Substitution: Häufige Reagenzien sind Natriumhydrid (NaH), Kaliumcarbonat (K2CO3) und verschiedene Nukleophile.

Oxidation: Reagenzien wie Kaliumpermanganat (KMnO4) oder Chromtrioxid (CrO3) können verwendet werden.

Reduktion: Reduktionsmittel wie Lithiumaluminiumhydrid (LiAlH4) oder Natriumborhydrid (NaBH4) werden eingesetzt.

Hauptprodukte

Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den verwendeten Reagenzien und Bedingungen ab. Beispielsweise kann die Substitution mit einem Amin zu einem Aminopyrimidin-Derivat führen, während Kupplungsreaktionen zu Biarylverbindungen führen können.

Wissenschaftliche Forschungsanwendungen

Anticancer Applications

The compound has been investigated for its potential as an anticancer agent. Pyrimidine derivatives, including 4,6-Dichloro-5-fluoro-2-(m-tolyl)pyrimidine, have shown promise in inhibiting various cancer cell lines through mechanisms such as cyclin-dependent kinase (CDK) inhibition.

Case Study: CDK Inhibition

Recent studies have demonstrated that compounds with a pyrimidine scaffold can effectively inhibit CDK2, a crucial enzyme in cell cycle regulation. For instance, pyrazolo[3,4-d]pyrimidines have been identified as potent CDK inhibitors with significant antitumor activity . The structure of this compound suggests it may similarly interact with CDK pathways, potentially leading to cell cycle arrest in cancer cells.

Table 1: Summary of Anticancer Activity of Pyrimidine Derivatives

| Compound Type | Target Enzyme | Activity Level | Reference |

|---|---|---|---|

| Pyrazolo[3,4-d]pyrimidines | CDK2 | High | |

| 4,6-Dichloro-5-fluoro | CDK Inhibition | Potentially High | Current Research |

Antimicrobial Activity

Another promising application of this compound is in the field of antimicrobial agents. Research indicates that pyrimidine derivatives exhibit significant activity against various pathogens.

Case Study: Antimalarial Activity

A series of pyrimidine hybrids were synthesized and tested for antimalarial activity against Plasmodium falciparum. These studies revealed that specific substitutions on the pyrimidine nucleus enhance efficacy against both chloroquine-sensitive and resistant strains . The presence of fluorine and chlorine atoms in the structure may contribute to the increased potency observed in these compounds.

Table 2: Antimicrobial Efficacy of Pyrimidine Compounds

| Compound Type | Target Pathogen | Activity Level | Reference |

|---|---|---|---|

| Aminoquinoline-Pyrimidines | P. falciparum | IC50 < 0.05 µM | |

| 4,6-Dichloro-5-fluoro | Various | Potentially Effective | Current Research |

Other Therapeutic Applications

Beyond anticancer and antimicrobial activities, this compound may also have applications in treating other diseases such as diabetes and neurodegenerative disorders.

Case Study: Neuroprotective Effects

Research has suggested that certain pyrimidine derivatives can exhibit neuroprotective properties by modulating pathways involved in neurodegeneration . The potential for this compound to influence these pathways warrants further investigation.

Wirkmechanismus

The mechanism of action of 4,6-Dichloro-5-fluoro-2-(m-tolyl)pyrimidine depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, inhibiting their activity. The exact pathways involved can vary, but typically involve binding to the active site of the target protein, leading to a change in its function.

Vergleich Mit ähnlichen Verbindungen

Table 1: Substituent Effects on Pyrimidine Derivatives

Key Observations :

- Electron-Withdrawing Groups (Cl, F) : Enhance electrophilicity, facilitating nucleophilic substitution reactions .

- Aromatic Substituents (m-tolyl) : Improve binding to hydrophobic pockets in biological targets, as seen in anticancer analogs .

- Amino vs. Nitro Groups: 5-Amino derivatives (e.g., 39906-04-2) exhibit higher solubility and bioactivity compared to nitro-substituted analogs .

Table 2: Anticancer and Enzymatic Activities

Key Insights :

- Anticancer Efficacy: The m-tolyl group in compound 4b enhances activity against leukemia (K-562) and lung cancer (NCI-H522) compared to non-tolyl derivatives .

- Enzyme Inhibition : 6-Chlorouracils demonstrate potent thymidine phosphorylase inhibition, a target for anticancer and anti-angiogenic therapies .

Biologische Aktivität

4,6-Dichloro-5-fluoro-2-(m-tolyl)pyrimidine is a pyrimidine derivative known for its diverse biological activities. This compound has garnered attention in medicinal chemistry due to its potential as a therapeutic agent, particularly in the context of enzyme inhibition and drug discovery. This article presents an overview of the biological activity associated with this compound, including synthesis, mechanisms of action, and relevant case studies.

This compound is characterized by the presence of chlorine and fluorine substituents on the pyrimidine ring, along with a tolyl group. These structural features contribute to its unique reactivity and biological properties.

The mechanism of action of this compound primarily involves its interaction with specific enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site, thereby altering the function of the target protein. This interaction can lead to various biological outcomes, including anti-cancer effects and antimicrobial activity .

Anticancer Activity

Research has demonstrated that derivatives of this compound exhibit significant anticancer properties. For instance, a study evaluating similar pyrimidine compounds found that they effectively inhibited the proliferation of L1210 mouse leukemia cells, with IC50 values in the nanomolar range . The presence of fluorine is believed to enhance the compound's potency against cancer cells.

Antimicrobial Activity

The compound has also shown promise in antimicrobial applications. It can act as a precursor for bioactive molecules that exhibit antibacterial and antifungal properties. For example, derivatives have been tested against various bacterial strains, demonstrating effective inhibition . The structural modifications in related compounds often influence their antimicrobial efficacy.

Synthesis and Derivatives

The synthesis of this compound typically involves multi-step reactions that introduce the desired substituents onto the pyrimidine ring. The compound serves as a versatile building block for creating more complex derivatives with enhanced biological activities.

| Compound | Synthesis Method | Biological Activity |

|---|---|---|

| This compound | Multi-step organic synthesis | Anticancer and antimicrobial |

| 4,6-Dichloro-2-(m-tolyl)pyrimidine | Substitution reactions | Moderate activity |

| 2,4-Dichloro-5-fluoropyrimidine | Coupling reactions | Variable efficacy |

Case Study 1: Anticancer Efficacy

A recent study investigated a series of pyrimidine derivatives based on this compound against various cancer cell lines. The results indicated that specific modifications led to enhanced cytotoxicity against lung cancer cells while maintaining low toxicity in normal cells .

Case Study 2: Antimicrobial Evaluation

In another study focusing on antimicrobial properties, derivatives were tested against Gram-positive and Gram-negative bacteria. The results demonstrated significant bactericidal effects, particularly against resistant strains such as Staphylococcus aureus and Escherichia coli .

Q & A

Basic Research Questions

Q. What synthetic routes are commonly employed for preparing 4,6-dichloro-5-fluoropyrimidine derivatives, and how do reaction conditions influence regioselectivity?

- Methodology : Nucleophilic aromatic substitution (SNAr) is frequently used, leveraging the electron-deficient pyrimidine ring. For example, 5-fluoropyrimidines are synthesized via halogenation of pyrimidinones using POCl₃ or PCl₅, with fluorine introduced via fluorinating agents like DAST (diethylaminosulfur trifluoride) . Reaction temperature (e.g., 80–120°C) and solvent polarity (e.g., DMF or acetonitrile) critically affect substitution patterns at the 2-, 4-, and 6-positions.

Q. How is the crystal structure of halogenated pyrimidines determined, and what structural features influence their intermolecular interactions?

- Methodology : Single-crystal X-ray diffraction (SC-XRD) at low temperatures (e.g., 100 K) minimizes thermal motion artifacts. For example, planar pyrimidine cores (r.m.s. deviation <0.02 Å) exhibit short Cl···N contacts (~3.09–3.10 Å), forming 3D frameworks via non-covalent interactions . Methoxy or aryl substituents (e.g., m-tolyl) introduce steric effects, deviating from planarity (e.g., 1.08 Å for methoxy groups) .

Q. What spectroscopic techniques are essential for characterizing fluorinated pyrimidines, and how are data interpreted?

- Methodology :

- ¹⁹F NMR : Identifies fluorine environment (δ ~ -120 ppm for C-F in electron-deficient rings).

- Mass spectrometry (HRMS) : Confirms molecular ion peaks (e.g., [M+H]⁺) and isotopic patterns from Cl/F.

- IR spectroscopy : Detects C-F stretches (~1100–1200 cm⁻¹) and NH/OH groups in intermediates.

Advanced Research Questions

Q. How do electronic and steric effects of substituents (e.g., m-tolyl) modulate the reactivity of 4,6-dichloro-5-fluoropyrimidine in cross-coupling reactions?

- Methodology : The m-tolyl group at the 2-position enhances steric hindrance, reducing reactivity at adjacent positions. Density functional theory (DFT) calculations show electron-withdrawing substituents (Cl, F) lower LUMO energy, facilitating Pd-catalyzed couplings (e.g., Suzuki-Miyaura). For example, coupling with aryl boronic acids at 80°C in THF/H₂O yields biaryl derivatives with >90% regioselectivity .

Q. What strategies resolve contradictions in biological activity data for fluoropyrimidine derivatives (e.g., antimicrobial vs. cytotoxic effects)?

- Methodology :

- Dose-response assays : IC₅₀ values for antimicrobial activity (e.g., ~5 µM against S. aureus) vs. cytotoxicity (e.g., CC₅₀ >50 µM in HEK293 cells) .

- Metabolic stability studies : Microsomal assays (e.g., liver microsomes) identify rapid degradation of 5-fluoro substituents, explaining variable in vivo efficacy .

Q. How are computational models (e.g., QSAR, molecular docking) applied to predict the binding affinity of 4,6-dichloro-5-fluoropyrimidines to therapeutic targets?

- Methodology :

- QSAR : Hammett constants (σ) for substituents correlate with inhibitory activity against thymidine phosphorylase (R² = 0.89) .

- Docking (AutoDock Vina) : Fluorine’s electronegativity enhances hydrogen bonding with kinase ATP-binding pockets (e.g., ΔG = -9.2 kcal/mol for EGFR inhibition) .

Experimental Design Considerations

Q. What precautions are necessary when handling halogenated pyrimidines to ensure reproducibility and safety?

- Methodology :

- Moisture control : Reactions under inert gas (N₂/Ar) prevent hydrolysis of chlorides.

- Waste disposal : Halogenated byproducts are segregated and treated via alkaline hydrolysis (e.g., NaOH/EtOH) to minimize environmental release .

Q. How do solvent polarity and temperature affect the stability of 4,6-dichloro-5-fluoropyrimidine intermediates during storage?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.